REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[CH3:14][N:15]1CCOC[CH2:16]1.CCN=C=NCCCN(C)C.Cl.OC1C2N=NNC=2C=CC=1.CNC>ClCCl>[CH3:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([N:15]([CH3:16])[CH3:14])=[O:5] |f:2.3|
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.32 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC=2NN=NC21
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
1.32 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC=2NN=NC21
|
Name
|
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
40 °C
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Type
|
CUSTOM
|
Details
|
stirred at this temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 45 min
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred at 40° C. for 35 h
|
Duration
|
35 h
|
Type
|
TEMPERATURE
|
Details
|
After that the reaction mixture is cooled to RT
|
Type
|
ADDITION
|
Details
|
poured onto EtOAc/water
|
Type
|
WASH
|
Details
|
The organic layer is washed with sat. NAHCO3 solution and with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography (silicagel, hexane:EtOAc=1:1=>EtOAc)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)N(C)C)C=CC(=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |